molecular formula C18H18FN3O3 B2828179 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396861-74-7

3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2828179
CAS No.: 1396861-74-7
M. Wt: 343.358
InChI Key: HJIPIFPMIKYOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a carboxamide group at position 3. The carboxamide is further modified with a 2-(furan-2-yl)-2-hydroxypropyl moiety. Its molecular formula is C₁₈H₁₈FN₃O₃ (CAS: 1797598-49-2), with a molecular weight of 343.35 g/mol.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-18(24,16-4-3-9-25-16)11-20-17(23)15-10-14(21-22(15)2)12-5-7-13(19)8-6-12/h3-10,24H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIPIFPMIKYOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the fluorophenyl and furan groups. The hydroxypropyl group is then added through a hydroxylation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group back to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group results in a ketone, while reduction can yield an alcohol.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated efficacy against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation through specific mechanisms.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A5490.39Induction of autophagy
MCF70.46Inhibition of cell proliferation
NCI-H4600.16Aurora-A kinase inhibition

These findings suggest that the compound effectively targets pathways involved in cancer cell survival, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring enhance its antimicrobial potency.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus<0.5
Escherichia coli<1
Candida albicans<0.8

The mechanisms behind its antimicrobial action may involve disruption of microbial cellular functions, attributed to the interactions facilitated by the furan and pyrazole groups.

Case Studies

Several case studies have examined the efficacy of this compound in clinical and preclinical settings:

  • Study by Shaw et al. (2022) : This research investigated the compound's effects on NCI cancer cell lines, reporting significant growth inhibition and apoptosis induction.
  • Research by Li et al. (2021) : Focused on the compound's ability to inhibit Aurora-A kinase, demonstrating an IC50 value of 0.16 µM, indicating strong potential for cancer therapy.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences in substituents, biological activities, and research findings:

Compound Name / ID Core Structure Key Substituents Biological Activity / Findings Reference
Target Compound : 3-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide Pyrazole 4-Fluorophenyl, 1-methyl, carboxamide-linked hydroxypropyl-furan Underexplored in provided studies; hypothesized to modulate protease or kinase targets
1-(2-Fluoro-5-methylphenyl)-N-[2-(4-fluorophenyl)-2-hydroxypropyl]-4-hydroxy-1H-pyrazole-3-carboxamide Pyrazole 2-Fluoro-5-methylphenyl, 4-hydroxy, carboxamide-linked hydroxypropyl-4-fluorophenyl Docked with TMPRSS2 (a serine protease), suggesting antiviral potential against SARS-CoV-2
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide Pyrazole 2,4-Difluorophenyl, 1-methyl Simplified analog; increased fluorination may enhance metabolic stability
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) Thiazole 4-Fluorophenyl, furan-propanamide Inhibits KPNB1 (nuclear transport protein), demonstrating anticancer activity in cell assays
BF19962: 3-(4-Fluorophenyl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1-methyl-pyrazole-5-carboxamide Pyrazole 4-Fluorophenyl, oxadiazole-furan hybrid Structural rigidity from oxadiazole may improve target engagement
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Pyrazole 4-Fluorophenyl, 5-amino Amino group enhances solubility; activity against unspecified targets

Key Observations:

Substituent Impact on Activity :

  • The 4-fluorophenyl group is a common feature in analogs with antiviral or anticancer activities (e.g., TMPRSS2 inhibition in , KPNB1 inhibition in ).
  • Furan-containing substituents (e.g., hydroxypropyl-furan in the target compound, oxadiazole-furan in BF19962) may improve binding to proteases or kinases through hydrogen bonding or π-π interactions .
  • Methyl groups at pyrazole position 1 enhance steric stability, as seen in and the target compound.

Structural Flexibility vs. In contrast, BF19962’s oxadiazole-furan hybrid introduces rigidity, which could improve selectivity but reduce solubility .

Biological Target Diversity :

  • Pyrazole carboxamides with fluorophenyl groups exhibit broad target engagement, ranging from proteases (TMPRSS2 ) to nuclear transport proteins (KPNB1 ). This highlights the scaffold’s versatility.

Research Findings and Implications

  • Crystallographic Data : Pyrazoline analogs with fluorophenyl groups (e.g., compounds in ) adopt planar conformations, suggesting that substituent bulkiness (e.g., hydroxypropyl-furan) may influence packing and bioavailability.
  • Docking Studies : The hydroxypropyl group in the target compound and its analogs (e.g., ) facilitates hydrogen bonding with catalytic residues of TMPRSS2, a critical enzyme for viral entry .
  • Anticancer Potential: Compound 31 (thiazole-furan hybrid ) demonstrates that fluorophenyl and furan groups synergistically inhibit cancer cell proliferation, a finding relevant to the target compound’s design.

Biological Activity

3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C₁₈H₁₈FN₃O₃ and a molecular weight of 343.4 g/mol, this compound incorporates a furan moiety, a fluorophenyl group, and a pyrazole structure, which are known to influence its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

PropertyValue
Common Name This compound
CAS Number 1396861-74-7
Molecular Formula C₁₈H₁₈FN₃O₃
Molecular Weight 343.4 g/mol

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that pyrazole derivatives demonstrated IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.01 µM to 49.85 µM against different cancer types, including MCF7 and A549 cells . The specific compound may share these properties due to its structural similarities.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of hydroxyl groups and the furan ring in the structure could enhance the compound's ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in cancer progression and inflammation. The presence of the fluorine atom may also enhance its binding affinity to these targets, increasing its potency .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Antitumor Activity : A recent study tested various pyrazole derivatives against cancer cell lines, revealing that compounds with similar structures to our target compound exhibited significant inhibition rates (IC₅₀ values) against MCF7 and A549 cells .
  • Inflammation Modulation : Another research highlighted the anti-inflammatory action of pyrazole derivatives, suggesting that modifications in their chemical structure could lead to enhanced therapeutic effects in inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific functional groups attached to the pyrazole core significantly influence the biological activity of these compounds. The combination of a furan ring and a hydroxyl group appears crucial for maximizing efficacy against cancer cells .

Q & A

Basic: What are the key considerations in synthesizing this compound to ensure high yield and purity?

The synthesis involves a multi-step process, typically starting with the formation of the pyrazole core followed by functionalization of the fluorophenyl and furan-containing side chains. Critical factors include:

  • Reaction optimization : Use microwave-assisted synthesis to enhance efficiency (e.g., 60–80°C, acetonitrile solvent, 30-minute reactions) .
  • Catalyst selection : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .
  • Purity validation : Monitor via TLC and HPLC (>98% purity threshold) .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; furan protons at δ 6.3–6.8 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 385.142) .
  • HPLC : Assess purity and stability under varying pH conditions .
  • X-ray crystallography (if crystalline): Resolve stereochemistry of the 2-hydroxypropyl moiety .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ kits .
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., IC50 < 1 µM) .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the carboxamide) to steer electrophilic substitution .
  • Metal-mediated strategies : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for furan-propargyl coupling .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict reactive sites and transition states .

Advanced: How can computational chemistry aid in predicting biological target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding modes with kinases or GPCRs .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with fluorophenyl, hydrophobic contacts with furan) .

Advanced: What strategies optimize solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce phosphate esters on the hydroxypropyl group for enhanced aqueous solubility .
  • Lipid nanoparticle encapsulation : Use microfluidics to prepare nanoparticles (size < 200 nm, PDI < 0.2) .
  • Co-crystallization : With cyclodextrins or sulfonic acids to improve dissolution rates .

Advanced: How should researchers address contradictions in biological activity data across assays?

  • Assay validation : Standardize conditions (e.g., ATP concentration in kinase assays, serum levels in cell cultures) .
  • Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify polypharmacology .
  • Meta-analysis : Apply machine learning (e.g., random forests) to reconcile disparate datasets .

Advanced: What methods elucidate the metabolic pathways of this compound?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS .
  • Isotope labeling : Use 14C-labeled compound to track hydroxylation or demethylation pathways .
  • CYP enzyme profiling : Use recombinant CYPs (e.g., CYP3A4, CYP2D6) to pinpoint major metabolizing enzymes .

Advanced: How can structural analogs be rationally designed to improve potency?

  • SAR studies : Modify the fluorophenyl ring (e.g., chloro or trifluoromethyl substituents) and furan linkage (e.g., thiophene replacement) .
  • Fragment-based drug discovery : Screen fragments against the pyrazole core using XChem libraries .
  • Free-energy perturbation (FEP) : Predict ΔΔG values for analog binding .

Advanced: What in silico tools predict toxicity and off-target effects early in development?

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity .
  • Network pharmacology : Construct protein interaction networks to identify pathways linked to adverse effects .
  • Crystal structure mining : Compare binding modes with known toxicants in the PDB .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.